

In-Depth Technical Guide to the Crystal Structure of Carbon Tetraiodide

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Compound of Interest		
Compound Name:	Carbon tetraiodide	
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This technical guide provides a comprehensive analysis of the crystal structure of **carbon tetraiodide** (Cl₄), a molecule of interest in organic synthesis and materials science. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for its synthesis and crystal growth, and presents a logical workflow for its structural analysis.

Introduction

Carbon tetraiodide (CI₄), also known as tetraiodomethane, is a bright red, crystalline solid. It is a rare example of a highly colored methane derivative.[1] The molecule adopts a tetrahedral geometry, analogous to other tetrahalomethanes.[1] Due to steric crowding of the large iodine atoms, the C-I bonds are elongated, and the molecule is thermally and photochemically unstable. This instability, coupled with its high iodine content, makes it a useful iodinating agent in organic synthesis. A thorough understanding of its solid-state structure is crucial for comprehending its reactivity and physical properties. This guide focuses on the detailed crystallographic analysis of its polymorphic forms.

Polymorphism of Carbon Tetraiodide

Carbon tetraiodide is known to exhibit polymorphism, crystallizing in at least two different forms: a tetragonal phase and a monoclinic phase. The manifestation of a specific polymorph



can be influenced by the conditions of crystallization, such as the solvent used and the rate of cooling.

Tetragonal Phase

Recent studies based on single-crystal X-ray diffraction and total scattering neutron powder diffraction have provided a detailed structure of the tetragonal phase of **carbon tetraiodide**.[2]

Monoclinic Phase

An earlier reported crystalline form of **carbon tetraiodide** is the monoclinic phase.[3] Detailed atomic coordinates and a definitive space group for this phase are less commonly cited in recent literature, indicating that the tetragonal phase is the more extensively characterized polymorph.

Quantitative Crystallographic Data

The crystallographic data for the two known polymorphs of **carbon tetraiodide** are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data for the Tetragonal Phase of Carbon Tetraiodide[2]

Parameter	Value
Crystal System	Tetragonal
Space Group	I 4 2m
Lattice Parameters (a, c)	6.4202(5) Å, 9.5762(12) Å
Unit Cell Volume	394.5 ų
Temperature	298 K
C-I Bond Distance	2.155 Å (215.5 pm)

Table 2: Crystallographic Data for the Monoclinic Phase of Carbon Tetraiodide[3]



Parameter	Value
Crystal System	Monoclinic
Lattice Parameters (a, b, c)	22.39 Å, 12.93 Å, 25.85 Å
β Angle	125.26°

Table 3: Interatomic Distances

Atomic Pair	Distance (Å)	Source
C-I	2.12 ± 0.02	[4]
II	3.459 ± 0.03	[4]

Experimental Protocols Synthesis of Carbon Tetraiodide

A common method for the synthesis of **carbon tetraiodide** is through an aluminum chloride-catalyzed halide exchange reaction.[1]

Materials:

- Carbon tetrachloride (CCl₄)
- Ethyl iodide (Etl)
- Anhydrous aluminum chloride (AlCl₃)
- Argon or Nitrogen gas (for inert atmosphere)
- Appropriate glassware (round-bottom flask, condenser, etc.)
- Filtration apparatus

Procedure:



- A flame-dried, two-neck round-bottom flask is charged with anhydrous aluminum chloride (AICI₃).
- The flask is placed under an inert atmosphere (Argon or Nitrogen).
- Dry carbon tetrachloride (CCl₄) is added to the flask via syringe.
- Dry ethyl iodide (Etl) is then added to the reaction mixture.
- The reaction is stirred at room temperature. The solution will gradually turn a dark red color as carbon tetraiodide begins to form.
- Slight heating (e.g., to 30-50°C) can be applied to drive the reaction to completion and to help remove the volatile ethyl chloride (EtCl) byproduct.[5]
- As the reaction proceeds, the **carbon tetraiodide** product will crystallize from the solution.[1]
- Upon completion, the reaction mixture is cooled, and the solid product is collected by vacuum filtration.
- The collected solid is washed with water to remove the aluminum chloride catalyst and then dried.[5]
- The crude **carbon tetraiodide** can be purified by sublimation in vacuo.[6]

Single Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient size and quality for X-ray diffraction is a critical step. The following are general methods that can be adapted for **carbon tetraiodide**.

Method 1: Slow Evaporation

- Prepare a saturated or near-saturated solution of purified carbon tetraiodide in a suitable nonpolar organic solvent (e.g., hexane, benzene).
- Filter the solution to remove any particulate matter.



- Place the solution in a clean vial, covered loosely to allow for slow evaporation of the solvent.
- Store the vial in a vibration-free environment at a constant temperature. Over time, as the solvent evaporates, single crystals should form.

Method 2: Slow Cooling

- Prepare a saturated solution of carbon tetraiodide in a suitable solvent at an elevated temperature.
- Filter the hot solution into a clean container.
- Allow the solution to cool slowly to room temperature. A Dewar flask filled with hot water can be used to ensure a very slow cooling rate.[7]
- Crystals should precipitate as the solubility of carbon tetraiodide decreases with temperature.

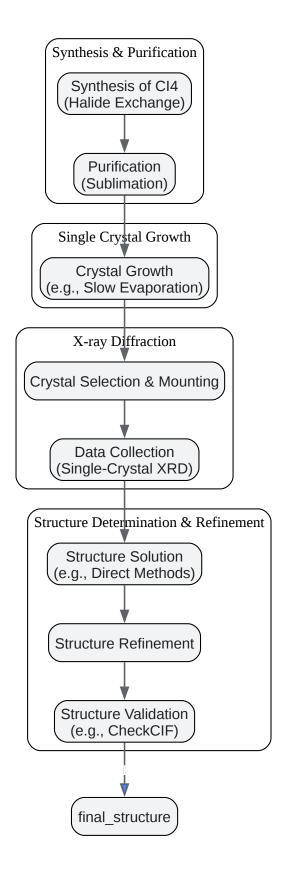
Method 3: Vapor Diffusion

- Dissolve the **carbon tetraiodide** in a small amount of a solvent in which it is readily soluble.
- Place this solution in a small, open vial.
- Place the small vial inside a larger, sealed container that contains a small amount of a second solvent (the "anti-solvent") in which carbon tetraiodide is poorly soluble, but which is miscible with the first solvent.
- Over time, the anti-solvent vapor will diffuse into the solution, reducing the solubility of the carbon tetraiodide and promoting slow crystal growth.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of **carbon tetraiodide** to its final crystal structure analysis.





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Experimental workflow for carbon tetraiodide.



As this document is focused on the analysis of a small molecule, signaling pathways are not applicable. The provided diagram outlines the logical progression of experimental and analytical steps required for the elucidation of the crystal structure of **carbon tetraiodide**.

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